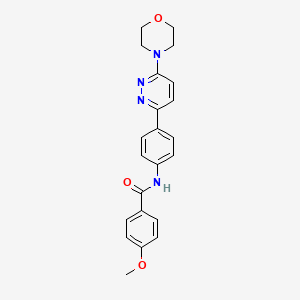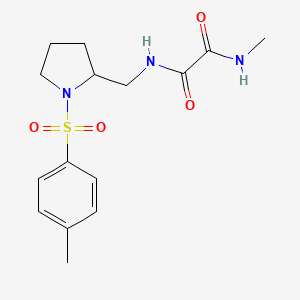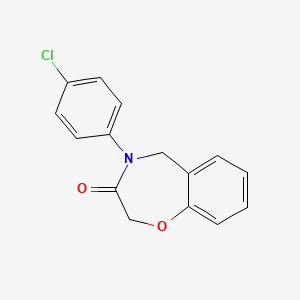![molecular formula C26H23N3O2 B2947847 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866811-04-3](/img/structure/B2947847.png)
5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which have been reported to exhibit a wide range of biological activities.
Scientific Research Applications
Computational and Experimental Studies
Research on benzo[g]pyrimido[4,5-b]quinoline derivatives through computational and experimental studies has shown these compounds' potential in understanding the molecular structure and reactivity. A study by Jorge Trilleras et al. (2017) detailed the synthesis and characterization of these derivatives, emphasizing the regioselective formation of linear fused rings, suggesting their utility in various pharmaceutical and industrial applications due to their structural and thermodynamic features Trilleras et al., 2017.
Synthesis and Crystal Structure Analysis
Research focusing on the synthesis and structural analysis of novel heterocyclic compounds, such as isoxazolequinoxaline derivatives, reveals their potential anti-cancer properties. A study by N. Abad et al. (2021) synthesized a new isoxazolquinoxalin derivative, demonstrating its structure through single-crystal X-ray diffraction and suggesting its potential as an anti-cancer drug through docking studies Abad et al., 2021.
Catalytic Applications and Synthesis Methods
L-Proline-catalyzed synthesis methods for heterocyclic ortho-quinones have been explored, showcasing an environmentally friendly approach to synthesizing complex molecular structures. Research by S. Rajesh et al. (2011) describes a high atom economy synthesis leading to the generation of multiple bonds in a single operation, highlighting the method's environmental benefits Rajesh et al., 2011.
Antimicrobial and Antitumor Activities
The synthesis and evaluation of quinoline derivatives for their antimicrobial and antitumor activities represent another critical area of research. Studies have synthesized novel quinoline derivatives, testing their efficacy against various microbial strains and cancer cells, indicating these compounds' potential in developing new therapeutic agents. For example, Kamal M El-Gamal et al. (2016) synthesized 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives, demonstrating moderate activities against selected organisms, with some derivatives showing high antimicrobial activity El-Gamal et al., 2016.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-7-12-24-22(13-17)26-23(16-29(24)15-18-5-4-6-21(14-18)31-3)25(27-28-26)19-8-10-20(30-2)11-9-19/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSONPBBQKYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2947764.png)
![(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid](/img/structure/B2947765.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2947768.png)

![3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2947770.png)
![N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2947773.png)






